molecular formula C20H22Cl2N4O B5596212 2,4-dichloro-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide

2,4-dichloro-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide

Cat. No.: B5596212
M. Wt: 405.3 g/mol
InChI Key: DKJFMGGAYKDPSK-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1-[2-(diethylamino)ethyl]benzimidazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is often carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2,4-Dichloro-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide involves its interaction with DNA and proteins. The compound binds to DNA grooves and can cause DNA cleavage, leading to the inhibition of DNA replication and cell proliferation. It also interacts with various enzymes and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Albendazole
  • Bendamustine
  • Omeprazole
  • Pimonbendane
  • Benomyl
  • Carbendazim
  • Telmisartan
  • Pantoprazole
  • Etonitazene
  • Thiabendazole

Uniqueness

2,4-Dichloro-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide is unique due to its specific chemical structure, which allows it to interact with DNA and proteins in a distinct manner. This interaction leads to its potential use as an anticancer agent and its ability to inhibit cell proliferation, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2,4-dichloro-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N4O/c1-3-25(4-2)11-12-26-18-8-6-5-7-17(18)23-20(26)24-19(27)15-10-9-14(21)13-16(15)22/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJFMGGAYKDPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.